molecular formula C8H9N3O B3000477 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol CAS No. 939-72-0

2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol

Cat. No.: B3000477
CAS No.: 939-72-0
M. Wt: 163.18
InChI Key: OKLYJLYNSWYFRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol derivatives have been synthesized and shown significant antimicrobial activity. In a study, novel derivatives were tested against various Gram-positive and Gram-negative bacteria, demonstrating their potential in antibacterial applications (Shaikh et al., 2014).

Agricultural and Medicinal Chemistry

These compounds have received attention in agricultural and medicinal chemistry due to their herbicidal and antifungal activities. The generation of (1H-1,2,4-triazol-1-yl)methyl carbanion and its condensation with carbonyl compounds has been explored to develop a method for accessing these substituted triazoles (Lassalas et al., 2017).

Corrosion Inhibition

A new triazole derivative, namely 2-{(2-hydroxyethyl)[(4-methyl-1H-1,2,3-benzotriazol-1-yl)methyl]amino}ethanol (TTA), has been investigated for its efficiency in corrosion inhibition of galvanized steel and electroplating steel in aqueous solutions. The studies show TTA as a very good inhibitor, demonstrating its potential in corrosion protection (Lebrini et al., 2008).

Synthesis of Heterocyclic Compounds

The compound has been used in the synthesis of various heterocyclic compounds. For example, a series of Schiff bases and oxazepine derivatives have been synthesized using microwave irradiation, showcasing its utility in the creation of new chemical entities (Taha, 2017).

Mechanism of Action

Target of Action

The primary targets of 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol are oxidoreductase proteins . These proteins play a crucial role in biological systems as they catalyze oxidation-reduction reactions, which involve the transfer of electrons from one molecule (the reductant) to another (the oxidant).

Mode of Action

This compound interacts with its targets, the oxidoreductase proteins, by binding to them This interaction can lead to changes in the protein’s function, potentially inhibiting its activity

Biochemical Pathways

The interaction of this compound with oxidoreductase proteins can affect various biochemical pathways. Oxidoreductase proteins are involved in numerous biological processes, including energy production, detoxification, and cellular respiration. By inhibiting these proteins, this compound can potentially disrupt these processes .

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific interactions with oxidoreductase proteins. In some cases, it has been shown to have significant antibacterial activity . It may also have other effects depending on the specific cellular context and the particular oxidoreductase proteins it interacts with.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, pH levels can affect the compound’s solubility and therefore its ability to reach its target proteins . Additionally, the presence of other molecules can influence its activity, either by competing for the same binding sites or by modifying the target proteins.

Properties

IUPAC Name

2-(benzotriazol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c12-6-5-11-9-7-3-1-2-4-8(7)10-11/h1-4,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLYJLYNSWYFRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(N=C2C=C1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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